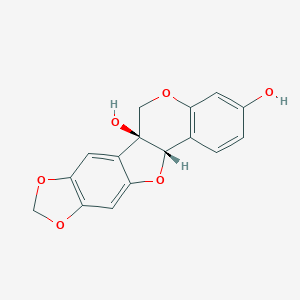

6alpha-Hydroxymaackiain

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMPLZUBQDAZEN-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]2([C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976725 | |

| Record name | 6H,9H-[1,3]Dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3,6a(12aH)-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61218-44-8 | |

| Record name | 6a-Hydroxymaackiain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061218448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H,9H-[1,3]Dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3,6a(12aH)-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 6α-Hydroxymaackiain Biosynthesis Pathway in Pisum sativum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 6α-hydroxymaackiain, a key intermediate in the formation of the phytoalexin pisatin in the garden pea, Pisum sativum. This pathway is of significant interest to researchers in plant pathology, secondary metabolism, and drug development due to its role in plant defense and the potential bioactivity of its intermediates and final product.

Introduction to the Pisatin Pathway

Pisum sativum produces the pterocarpan phytoalexin pisatin as a defense mechanism against a variety of pathogenic fungi. The biosynthesis of pisatin is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch. A critical intermediate in this pathway is (+)-6α-hydroxymaackiain, the immediate precursor to pisatin. The synthesis of 6α-hydroxymaackiain is induced by various biotic and abiotic elicitors, triggering a coordinated transcriptional upregulation of the biosynthetic genes. The terminal step in pisatin formation is the methylation of the 3-hydroxyl group of (+)-6α-hydroxymaackiain, a reaction catalyzed by S-adenosyl-L-methionine:6a-hydroxymaackiain 3-O-methyltransferase (HMM)[1][2].

The Biosynthetic Pathway to 6α-Hydroxymaackiain

The biosynthesis of 6α-hydroxymaackiain is a complex sequence of enzymatic reactions that convert the amino acid L-phenylalanine into the pterocarpan scaffold. The key enzymes and steps are outlined below.

General Phenylpropanoid Pathway

The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA, a central precursor for numerous secondary metabolites. This involves the sequential action of three enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The expression of PAL genes is rapidly induced upon the perception of elicitor signals[3].

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Isoflavonoid Branch

From 4-coumaroyl-CoA, the pathway enters the legume-specific isoflavonoid branch:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme (CYP93C) that catalyzes a 2,3-aryl migration of the B-ring of (2S)-naringenin to form the isoflavone genistein[4]. In pea, CYP93C18 has been identified as an isoflavone synthase.

-

Isoflavone 2'-Hydroxylase (I2'H): Another cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the isoflavone skeleton.

-

Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of the 2'-hydroxyisoflavone to a 3R-isoflavanone intermediate[5]. This step is crucial for establishing the stereochemistry of the subsequent pterocarpan skeleton.

Pterocarpan Skeleton Formation

The final steps leading to 6α-hydroxymaackiain involve the formation of the characteristic pterocarpan ring system:

-

The isoflavanone intermediate undergoes further reduction and cyclization reactions, though the exact sequence and all the enzymes involved are still under investigation. Evidence suggests the involvement of a sophorol reductase (SOR) and an isoflav-3-ene synthase (I3S)[6].

-

The pathway culminates in the formation of (+)-6α-hydroxymaackiain.

digraph "6alpha-Hydroxymaackiain_Biosynthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Nodes for substrates and products

L_Phe [label="L-Phenylalanine"];

Cinnamate [label="trans-Cinnamic acid"];

p_Coumarate [label="4-Coumaric acid"];

p_Coumaroyl_CoA [label="4-Coumaroyl-CoA"];

Naringenin_Chalcone [label="Naringenin Chalcone"];

Naringenin [label="(2S)-Naringenin"];

Isoflavone [label="Isoflavone\n(e.g., Genistein)"];

Hydroxyisoflavone [label="2'-Hydroxyisoflavone"];

Isoflavanone [label="(3R)-Isoflavanone"];

Pterocarpan_precursor [label="Pterocarpan Precursor"];

Hydroxymaackiain [label="(+)-6α-Hydroxymaackiain", fillcolor="#FBBC05"];

// Nodes for enzymes

PAL [label="PAL", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

C4H [label="C4H", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

FourCL [label="4CL", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

CHS [label="CHS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

CHI [label="CHI", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

IFS [label="IFS\n(CYP93C18)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

I2H [label="I2'H", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

IFR [label="IFR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Late_enzymes [label="Further Enzymes\n(e.g., SOR, I3S)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway connections

L_Phe -> Cinnamate [label="PAL"];

Cinnamate -> p_Coumarate [label="C4H"];

p_Coumarate -> p_Coumaroyl_CoA [label="4CL"];

p_Coumaroyl_CoA -> Naringenin_Chalcone [label="CHS"];

Naringenin_Chalcone -> Naringenin [label="CHI"];

Naringenin -> Isoflavone [label="IFS"];

Isoflavone -> Hydroxyisoflavone [label="I2'H"];

Hydroxyisoflavone -> Isoflavanone [label="IFR"];

Isoflavanone -> Pterocarpan_precursor [label="Late_enzymes"];

Pterocarpan_precursor -> Hydroxymaackiain;

}

Simplified signaling pathway for the induction of 6α-hydroxymaackiain biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the 6α-hydroxymaackiain biosynthesis pathway.

Elicitation of Pisatin Biosynthesis

A common method for inducing the pathway is to treat Pisum sativum seedlings or tissues with an elicitor.

Protocol for Elicitation with CuCl₂:

-

Grow pea seedlings in the dark for 6-8 days.

-

Excise the epicotyls or pods.

-

Apply a solution of 5 mM CuCl₂ to the cut surfaces or immerse the tissues in the solution[7].

-

Incubate the tissues in the dark at room temperature for 24-48 hours.

-

Harvest the tissue for analysis of pisatin, pathway intermediates, or enzyme activity.

Enzyme Assays

Protocol for Isoflavone Synthase (IFS) Assay:

This assay is typically performed using microsomal preparations from elicited tissues or heterologously expressed enzyme[8].

-

Prepare microsomal fractions from elicited pea tissues.

-

Set up a reaction mixture containing the microsomal preparation, the substrate (e.g., (2S)-naringenin), and NADPH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the products by HPLC or LC-MS to detect the formation of the corresponding isoflavone (e.g., genistein)[8].

Enzyme Purification

Protocol for Purification of 6a-Hydroxymaackiain 3-O-Methyltransferase (HMM):

This protocol involves several chromatographic steps to enrich the enzyme from crude extracts of elicited pea seedlings[9][10].

-

Homogenize CuCl₂-stressed pea seedlings in an extraction buffer.

-

Perform an initial fractionation of the crude extract using ammonium sulfate precipitation.

-

Subject the partially purified protein to a series of column chromatography steps, which may include:

-

DEAE ion-exchange chromatography

-

Chromatofocusing

-

Hydrophobic interaction chromatography (HIC)

-

Monitor the enzyme activity in the fractions from each chromatography step to track the purification.

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

Gene Expression Analysis

Workflow for qPCR Analysis of Biosynthetic Gene Expression:

-

RNA Extraction: Isolate total RNA from elicited and control pea tissues using a suitable kit or protocol.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative real-time PCR using gene-specific primers for the target biosynthetic genes (e.g., PAL, CHS, IFS, IFR, HMM) and a reference gene for normalization.

-

Data Analysis: Calculate the relative expression levels of the target genes in the elicited samples compared to the controls. A list of qPCR primers for some defense-related genes in Pisum sativum can be found in the literature[11].

```dot

digraph "qPCR_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Nodes

Tissue [label="Elicited and Control\nPea Tissue"];

RNA_Extraction [label="Total RNA Extraction"];

cDNA_Synthesis [label="cDNA Synthesis"];

qPCR [label="Quantitative PCR\n(with gene-specific primers)"];

Data_Analysis [label="Relative Gene Expression\nAnalysis"];

// Edges

Tissue -> RNA_Extraction;

RNA_Extraction -> cDNA_Synthesis;

cDNA_Synthesis -> qPCR;

qPCR -> Data_Analysis;

}

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. origene.com [origene.com]

- 5. Molecular cloning of isoflavone reductase from pea (Pisum sativum L.): evidence for a 3R-isoflavanone intermediate in (+)-pisatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular cloning and biochemical characterization of isoflav-3-ene synthase, a key enzyme of the biosyntheses of (+)-pisatin and coumestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]

- 9. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]

6alpha-Hydroxymaackiain: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Pterocarpan

Abstract

6alpha-Hydroxymaackiain is a naturally occurring pterocarpan, a class of isoflavonoids recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound. It is primarily intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to facilitate a deeper understanding and further investigation of this compound.

Chemical Structure and Identification

This compound, with the chemical formula C₁₆H₁₂O₆, is structurally characterized by the tetracyclic pterocarpan core. The IUPAC name for this compound is (6aR,11aR)-6a-hydroxy-8,9-methylenedioxypterocarpan-3-ol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (6aR,11aR)-6a-hydroxy-8,9-methylenedioxypterocarpan-3-ol |

| CAS Number | 61218-44-8[1] |

| Molecular Formula | C₁₆H₁₂O₆ |

| Molecular Weight | 300.26 g/mol |

| InChI | InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2 |

| SMILES | C1=CC2=C(C=C1O)OC[C@]3(C(O3)C4=CC5=C(C=C4)OCO5)O |

Physicochemical Properties

This compound is a solid at room temperature with a defined melting point. Its solubility is limited in water but higher in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | 178 - 181 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 3: ¹H NMR Spectral Data

| Position | Chemical Shift (δ, ppm) |

| Data not explicitly available in search results |

Table 4: ¹³C NMR Spectral Data

| Position | Chemical Shift (δ, ppm) |

| Data not explicitly available in search results |

Table 5: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) |

| Data not explicitly available in search results |

Table 6: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| Data not explicitly available in search results |

Biological Activity and Signaling Pathways

The most well-documented biological role of this compound is as a key intermediate in the biosynthesis of the phytoalexin pisatin in the garden pea (Pisum sativum).[4] Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack or stress.

Pisatin Biosynthesis Pathway

The final step in the biosynthesis of pisatin involves the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain. This reaction is catalyzed by the S-adenosyl-L-methionine-dependent enzyme, (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT).[5][6] The expression and activity of HMKMT are induced by various stressors, including microbial infection and exposure to elicitors like copper chloride (CuCl₂), indicating that this pathway is a crucial component of the plant's defense mechanism.[5][7]

Caption: Biosynthesis of pisatin from (+)-maackiain.

Antifungal Activity

As a phytoalexin precursor, this compound is implicated in plant defense against fungal pathogens. While the direct antifungal activity of this compound is not as extensively studied as that of pisatin, pterocarpans as a class are known for their antifungal properties.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound.

Isolation of this compound (General Procedure for Phytoalexin Extraction)

This protocol is adapted from general methods for phytoalexin isolation from pea seedlings.

-

Elicitation: Treat pea seedlings with an elicitor such as copper chloride (CuCl₂) to induce the production of phytoalexins.

-

Extraction: Homogenize the treated plant material (e.g., seedlings or pods) in 80% ethanol.

-

Clarification: Centrifuge the homogenate to remove solid plant debris.

-

Concentration: Evaporate the ethanol from the supernatant under reduced pressure.

-

Purification: The crude extract can be further purified using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound.

Caption: General workflow for the isolation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for assessing the antifungal activity of a compound like this compound.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism in a suitable broth medium.

-

Serial Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density.

Caption: Workflow for antifungal susceptibility testing.

Conclusion

This compound is a significant natural product, primarily recognized for its role as the immediate precursor to the phytoalexin pisatin. Its biosynthesis is tightly regulated as part of the plant's defense response. While its own biological activities are less explored compared to its methylated derivative, its pterocarpan structure suggests potential for a range of bioactivities that warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the chemical and biological properties of this intriguing molecule. Future research could focus on elucidating its full spectroscopic profile, developing efficient synthetic routes, and exploring its potential as a lead compound in drug discovery.

References

- 1. Total synthesis of pterocarpan: (±)-neorautenane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of pterocarpans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. apsnet.org [apsnet.org]

- 6. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

6α-Hydroxymaackiain: A Phytoalexin at the Crossroads of Plant Defense and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6α-Hydroxymaackiain is a pterocarpan phytoalexin, a class of specialized metabolites produced by leguminous plants in response to pathogen attack or environmental stress. As a key intermediate in the biosynthesis of more complex phytoalexins, such as pisatin in pea (Pisum sativum), 6α-Hydroxymaackiain stands as a molecule of significant interest for its intrinsic biological activities and as a precursor for biocatalytic and synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 6α-Hydroxymaackiain, with a focus on the experimental methodologies and data relevant to researchers in natural product chemistry, plant biology, and drug discovery.

Discovery and Natural Occurrence

6α-Hydroxymaackiain was identified as a naturally occurring phytoalexin in red clover (Trifolium pratense) and as a key biosynthetic intermediate in other leguminous species. Its production is induced in response to elicitors such as fungal cell wall components or heavy metal salts (e.g., copper chloride), highlighting its role in the plant's defense mechanisms.

Biosynthesis and Regulation

The biosynthesis of 6α-Hydroxymaackiain is a branch of the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway is initiated from the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce the isoflavonoid precursor, which is then cyclized to form the characteristic pterocarpan skeleton.

The induction of 6α-Hydroxymaackiain biosynthesis is tightly regulated at the transcriptional level. A key signaling cascade involved in this regulation is the mitogen-activated protein kinase (MAPK) pathway.

Isolation and Purification

While a definitive, standardized protocol for the isolation of 6α-Hydroxymaackiain is not universally established, a general workflow can be constructed based on methods for related pterocarpans from Trifolium pratense.

Experimental Protocol: A Generalized Approach

-

Elicitation and Plant Material Collection: Treat Trifolium pratense seedlings with a suitable elicitor (e.g., 0.5% aqueous solution of CuCl₂) and harvest the leaves after an appropriate incubation period (e.g., 48-72 hours).

-

Extraction: Homogenize the collected plant material and extract with a polar solvent such as ethanol or methanol at room temperature.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between an immiscible polar and non-polar solvent system (e.g., water and ethyl acetate) to remove highly polar and non-polar impurities.

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Purify the fractions containing 6α-Hydroxymaackiain using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain the pure compound.

Physicochemical Properties and Spectroscopic Characterization

The structural elucidation and confirmation of 6α-Hydroxymaackiain rely on a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data of 6α-Hydroxymaackiain (Predicted and/or from related compounds)

| Property | Data |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic signals for the pterocarpan skeleton are expected, including aromatic protons, methine protons, and hydroxyl protons. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Distinct signals for aromatic carbons, methine carbons, and carbons bearing hydroxyl and ether linkages are anticipated. |

| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ at m/z 283.06 |

Biological Activities

As a phytoalexin, 6α-Hydroxymaackiain is presumed to possess significant antimicrobial properties. Furthermore, related isoflavonoids and pterocarpans have demonstrated a range of other biological activities, suggesting potential therapeutic applications for 6α-Hydroxymaackiain.

Table 2: Potential Biological Activities of 6α-Hydroxymaackiain

| Activity | Description |

| Antifungal | Expected to inhibit the growth of various fungal pathogens. |

| Antibacterial | May exhibit activity against a range of Gram-positive and Gram-negative bacteria. |

| Anticancer | Related flavonoids have shown cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Pterocarpans have been reported to possess anti-inflammatory properties. |

Experimental Protocols for Biological Assays

-

Antifungal Susceptibility Testing (Broth Microdilution):

-

Prepare a serial dilution of 6α-Hydroxymaackiain in a suitable broth medium (e.g., RPMI-1640).

-

Inoculate microtiter plates containing the compound dilutions with a standardized suspension of the test fungus.

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

-

-

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of 6α-Hydroxymaackiain.

-

After a specified incubation period, add MTT solution to each well.

-

Solubilize the resulting formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion and Future Directions

6α-Hydroxymaackiain is a pivotal molecule in the chemical defense strategy of leguminous plants. Its role as a phytoalexin and a biosynthetic precursor makes it a compelling target for further research. Future studies should focus on the development of optimized and scalable isolation protocols, a comprehensive evaluation of its biological activity spectrum, and the elucidation of its precise mechanisms of action. Such efforts will undoubtedly pave the way for its potential application in agriculture and medicine.

The Dual Role of 6α-Hydroxymaackiain in Plant-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6α-Hydroxymaackiain, a pterocarpan isoflavonoid, occupies a central and multifaceted role in the intricate defense mechanisms of leguminous plants, particularly in species such as the garden pea (Pisum sativum). This technical guide provides an in-depth exploration of the biological significance of 6α-hydroxymaackiain, transitioning from its role as a crucial precursor in the biosynthesis of the potent phytoalexin pisatin to its function as a detoxification product generated by pathogenic fungi. This duality underscores the complex co-evolutionary arms race between plants and their pathogens. This document details the biosynthetic pathway of 6α-hydroxymaackiain, the signaling cascades that trigger its production, its intrinsic, albeit moderate, antifungal properties, and the mechanisms by which fungal pathogens metabolize its more toxic derivative, pisatin, back to this less active form. Furthermore, this guide presents detailed experimental protocols for the elicitation, extraction, quantification, and bioactivity assessment of 6α-hydroxymaackiain, alongside quantitative data on its antifungal efficacy. Visualized through detailed diagrams, the signaling pathways and experimental workflows offer a comprehensive resource for researchers in plant pathology, natural product chemistry, and the development of novel antifungal agents.

Introduction

Plants have evolved a sophisticated innate immune system to defend against a myriad of pathogens. A key component of this defense strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress[1]. In legumes, isoflavonoids, particularly those of the pterocarpan class, are prominent phytoalexins. 6α-Hydroxymaackiain emerges as a pivotal molecule within this class, primarily recognized as the penultimate precursor to the well-characterized phytoalexin, pisatin, in pea plants (Pisum sativum)[2].

The accumulation of 6α-hydroxymaackiain is induced by various biotic and abiotic elicitors, signaling the activation of the plant's defense machinery. While it possesses inherent antifungal properties, its significance is amplified by its position in the biosynthetic pathway of pisatin, a compound with more potent antimicrobial activity. However, the role of 6α-hydroxymaackiain extends beyond that of a simple precursor. Certain fungal pathogens have evolved enzymatic machinery, specifically pisatin demethylases, to detoxify pisatin by converting it back to the less toxic 6α-hydroxymaackiain[3][4]. This detoxification strategy highlights the critical role of this molecular transformation in determining the outcome of plant-pathogen interactions and underscores the importance of understanding the biological activities of both compounds.

This guide aims to provide a comprehensive technical overview of the biological role of 6α-hydroxymaackiain in plant defense for an audience of researchers, scientists, and professionals in drug development. It will cover its biosynthesis, the signaling pathways governing its production, its antifungal efficacy with available quantitative data, and detailed experimental protocols for its study.

Biosynthesis and Regulation of 6α-Hydroxymaackiain

The biosynthesis of 6α-hydroxymaackiain is an integral part of the larger phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. The immediate precursors to pterocarpans are derived from the isoflavonoid branch of this pathway.

The Pterocarpan Biosynthetic Pathway

The synthesis of 6α-hydroxymaackiain is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch. The key steps leading to the formation of pterocarpans have been elucidated in several leguminous species[3][5]. The pathway involves a series of enzymes that catalyze specific transformations, ultimately leading to the pterocarpan skeleton. A critical, and until recently, elusive step in this pathway is the final ring closure to form the characteristic pterocarpan structure, a reaction catalyzed by a pterocarpan synthase[3][5].

The immediate precursor to 6α-hydroxymaackiain is believed to be (+)maackiain. The hydroxylation at the 6a position is a key step in the pathway to pisatin[6]. While the exact enzyme responsible for this hydroxylation in plants is not fully characterized, some fungal pathogens are known to perform this reaction on maackiain as a detoxification mechanism[6].

Key Enzymes in the Pathway

Several key enzymes are involved in the biosynthetic route leading to pterocarpans like 6α-hydroxymaackiain:

-

Isoflavone Synthase (IFS): Catalyzes the conversion of a flavanone intermediate to a genistein-type isoflavone.

-

Isoflavone Reductase (IFR): Reduces the isoflavone to an isoflavanone.

-

2'-hydroxyisoflavone reductase: Is involved in the conversion of 2'-hydroxyisoflavone.

-

Pterocarpan Synthase (PTS): A dirigent domain-containing protein that catalyzes the final ring closure to form the pterocarpan skeleton[3][5].

-

Cytochrome P450 Monooxygenases: These enzymes are often involved in the hydroxylation and other modifications of the isoflavonoid skeleton.

The expression and activity of these enzymes are tightly regulated and are induced upon pathogen recognition.

Signaling Pathways Inducing Production

The production of phytoalexins, including the precursors to 6α-hydroxymaackiain, is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade.

Key signaling components include:

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: These are crucial for transducing the initial recognition signal and activating downstream defense responses, including the expression of phytoalexin biosynthetic genes[7].

-

Reactive Oxygen Species (ROS): A rapid burst of ROS is one of the earliest responses to pathogen detection and acts as a secondary messenger.

-

Calcium Signaling: Influx of calcium ions into the cytoplasm is another early signaling event.

-

Phytohormones: Jasmonic acid (JA), salicylic acid (SA), and ethylene (ET) are key plant hormones that play complex and often synergistic roles in regulating defense gene expression, including those for phytoalexin biosynthesis[8].

The interplay of these signaling pathways leads to the transcriptional activation of genes encoding the enzymes of the pterocarpan biosynthetic pathway, resulting in the accumulation of 6α-hydroxymaackiain and subsequently pisatin at the site of infection.

Signaling Pathway for Pterocarpan Phytoalexin Biosynthesis

References

- 1. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromatographic analysis of isoflavonoid accumulation in stressed Pisum sativum | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Nonhost Disease Resistance in Pea: Chitosan’s Suggested Role in DNA Minor Groove Actions Relative to Phytoalexin-Eliciting Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

6α-Hydroxymaackiain as a Precursor to Pisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 6α-hydroxymaackiain in the biosynthesis of pisatin, the primary phytoalexin of the pea plant (Pisum sativum). This document provides a comprehensive overview of the enzymatic conversion of 6α-hydroxymaackiain to pisatin, including detailed experimental protocols, quantitative data, and an examination of the regulatory signaling pathways.

Introduction

Pisatin is an isoflavonoid phytoalexin that plays a crucial role in the defense mechanisms of Pisum sativum against microbial pathogens. Its biosynthesis is a multi-step process culminating in the methylation of the pterocarpan (+)-6α-hydroxymaackiain. This final step is a critical regulatory point in the production of pisatin and is catalyzed by the enzyme S-adenosyl-L-methionine:(+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM). The induction of HMM and, consequently, the synthesis of pisatin, are tightly regulated responses to biotic and abiotic stress, making this pathway a significant area of study for understanding plant-pathogen interactions and developing novel disease-resistance strategies.

The Biosynthetic Pathway of Pisatin

The synthesis of pisatin begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to produce the key precursor, (+)-6α-hydroxymaackiain. The terminal step is the methylation of this precursor to yield pisatin.

The Terminal Enzyme: (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM)

The conversion of (+)-6α-hydroxymaackiain to pisatin is catalyzed by the S-adenosyl-L-methionine-dependent O-methyltransferase, HMM (also referred to as HMKMT). This enzyme is induced in pea seedlings in response to stressors such as copper chloride (CuCl₂) and microbial infections.[1]

Quantitative Data

The following tables summarize the key quantitative data for the purified (+)-6a-hydroxymaackiain 3-O-methyltransferase.

| Parameter | Value | Reference |

| Molecular Weight | ||

| Native (Gel Filtration) | ~66 kDa | [2][3] |

| Subunit (SDS-PAGE) | ~43 kDa | [1][2][3] |

| Kinetic Properties | ||

| Km for (+)-6α-hydroxymaackiain | 2.3 µM | [2][3] |

| Km for S-adenosyl-L-methionine | 35 µM | [2][3] |

| Optimal Conditions | ||

| pH Optimum | 7.9 | [2][3] |

Table 1. Physicochemical and kinetic properties of (+)-6a-hydroxymaackiain 3-O-methyltransferase.

Experimental Protocols

This protocol is adapted from Preisig et al. (1989).[2][3]

Plant Material and Elicitation:

-

Grow pea seedlings (Pisum sativum) in the dark for 7-10 days.

-

Induce HMM expression by treating the seedlings with 5 mM CuCl₂ solution.

-

Harvest the seedlings 24 hours post-treatment.

Purification Steps:

-

Crude Extract Preparation:

-

Homogenize the CuCl₂-treated pea seedlings in a suitable extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (crude enzyme extract).

-

-

(NH₄)₂SO₄ Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to a final saturation of 40-70%.

-

Stir for 30 minutes at 4°C.

-

Collect the precipitate by centrifugation and resuspend it in a minimal volume of extraction buffer.

-

Dialyze the resuspended pellet against the extraction buffer.

-

-

DEAE-Cellulose Chromatography:

-

Load the dialyzed protein solution onto a DEAE-cellulose column pre-equilibrated with the extraction buffer.

-

Wash the column with the same buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.

-

Collect fractions and assay for HMM activity.

-

-

Chromatofocusing:

-

Pool the active fractions from the DEAE-cellulose column.

-

Apply the pooled fractions to a chromatofocusing column (e.g., PBE 94) equilibrated with a start buffer (e.g., 25 mM Tris-HCl, pH 8.3).

-

Elute with a pH gradient using a suitable eluent (e.g., Polybuffer 74, pH 5.0).

-

Collect fractions and assay for HMM activity.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

Pool the active fractions from the chromatofocusing step.

-

Add (NH₄)₂SO₄ to the pooled fractions to a final concentration of 1 M.

-

Load the sample onto a HIC column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M (NH₄)₂SO₄).

-

Elute with a decreasing linear gradient of (NH₄)₂SO₄ (e.g., 1-0 M).

-

Collect fractions and assay for HMM activity.

-

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to (+)-6α-hydroxymaackiain.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.9.

-

Substrate 1: (+)-6α-hydroxymaackiain (e.g., 10 µM final concentration).

-

Substrate 2: S-adenosyl-L-[¹⁴C-methyl]methionine (e.g., 50 µM final concentration, with a specific activity of ~50 mCi/mmol).

-

Enzyme Preparation: Purified or partially purified HMM.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

Scintillation Cocktail.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, (+)-6α-hydroxymaackiain, and the enzyme preparation.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding S-adenosyl-L-[¹⁴C-methyl]methionine.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stopping reagent (1 M HCl).

-

Extract the radiolabeled pisatin product by adding ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Transfer a known volume of the upper ethyl acetate phase to a scintillation vial.

-

Evaporate the ethyl acetate.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

Calculation of Enzyme Activity:

Enzyme activity can be calculated based on the amount of radioactivity incorporated into the product per unit time and per amount of enzyme.

Regulation of Pisatin Biosynthesis

The biosynthesis of pisatin is a defense response that is transcriptionally regulated. Elicitors, such as fungal cell wall components or abiotic stressors like heavy metals, trigger a signaling cascade that leads to the activation of genes encoding the enzymes of the pisatin biosynthetic pathway, including HMM.

While the complete signaling pathway in Pisum sativum is not fully elucidated, it is known to involve components common to plant defense signaling, such as mitogen-activated protein kinase (MAPK) cascades and the activation of specific transcription factors.

The induction of HMM mRNA translational activity has been shown to increase with time after treatment with CuCl₂, with peak activity preceding the peak of enzyme activity. This indicates that the regulation of HMM synthesis occurs at the transcriptional level.[1] The coordinated increase in the mRNA abundance of phenylalanine ammonia-lyase (PAL), an early enzyme in the phenylpropanoid pathway, further supports the transcriptional co-regulation of the entire pisatin biosynthetic pathway in response to stress.[1]

Conclusion

The enzymatic conversion of 6α-hydroxymaackiain to pisatin by (+)-6a-hydroxymaackiain 3-O-methyltransferase represents the final and a key regulatory step in the biosynthesis of this important phytoalexin in pea. Understanding the biochemical properties of HMM, the details of its purification and assay, and the signaling pathways that control its expression is crucial for researchers in plant pathology, biochemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the role of pisatin in plant defense and for the potential biotechnological applications of this pathway.

References

- 1. Non-host disease resistance response in pea (Pisum sativum) pods: Biochemical function of DRR206 and phytoalexin pathway localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcription Factors of Lotus: Regulation of Isoflavonoid Biosynthesis Requires Coordinated Changes in Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. providence.elsevierpure.com [providence.elsevierpure.com]

Spectroscopic and Biosynthetic Insights into 6α-Hydroxymaackiain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6α-Hydroxymaackiain, a key intermediate in the biosynthesis of the phytoalexin pisatin. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its characterization, and visualizes its role in the pisatin biosynthetic pathway.

Spectroscopic Data

The structural elucidation of 6α-Hydroxymaackiain has been primarily accomplished through one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 6α-Hydroxymaackiain (500 MHz, acetone-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.33 | d | 8.5 |

| H-2 | 6.58 | dd | 8.5, 2.5 |

| H-4 | 6.44 | d | 2.5 |

| H-6ax | 4.22 | ddd | 11.5, 5.0, 1.5 |

| H-6eq | 3.52 | t | 11.5 |

| H-7 | 6.80 | s | |

| H-10 | 6.71 | s | |

| H-11a | 5.48 | d | 5.0 |

| OCH₂O | 5.95, 5.94 | each s |

Table 2: ¹³C NMR Spectroscopic Data for 6α-Hydroxymaackiain (125 MHz, acetone-d₆)

| Position | Chemical Shift (δ, ppm) |

| 1 | 132.3 |

| 2 | 109.8 |

| 3 | 162.0 |

| 4 | 104.2 |

| 4a | 158.2 |

| 6 | 67.1 |

| 6a | 79.2 |

| 7 | 113.8 |

| 8 | 148.6 |

| 9 | 142.5 |

| 10 | 101.8 |

| 11a | 40.1 |

| 11b | 118.2 |

| 11c | 155.8 |

| OCH₂O | 101.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of 6α-Hydroxymaackiain, confirming its elemental composition.

Table 3: Mass Spectrometry Data for 6α-Hydroxymaackiain

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |

| ESI-MS | 301.0658 [M+H]⁺ | C₁₆H₁₃O₆ | Molecular Ion + H |

Experimental Protocols

Isolation of 6α-Hydroxymaackiain

6α-Hydroxymaackiain is typically isolated from pea seedlings (Pisum sativum) that have been treated with an elicitor, such as copper chloride (CuCl₂), to induce the production of phytoalexins.

General Protocol:

-

Elicitation: Pea seedlings are treated with a solution of CuCl₂ and incubated for a specific period to stimulate the biosynthesis of pisatin and its precursors.

-

Extraction: The elicited plant material is harvested and extracted with a suitable organic solvent, such as ethanol or methanol, to isolate the secondary metabolites.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography (e.g., silica gel) and high-performance liquid chromatography (HPLC), to purify 6α-Hydroxymaackiain from other compounds in the extract.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A purified sample of 6α-Hydroxymaackiain is dissolved in a deuterated solvent (e.g., acetone-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Analysis: The resulting spectra are processed and analyzed to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule, leading to its structural confirmation.

Mass Spectrometry:

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

-

Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass of the molecular ion.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule, providing further structural information.

Biosynthetic Pathway

6α-Hydroxymaackiain is a critical intermediate in the biosynthesis of pisatin, the major phytoalexin produced by pea plants in response to microbial infection. The final step in this pathway involves the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain.

physical and chemical properties of 6alpha-Hydroxymaackiain

An in-depth analysis of the physical, chemical, and biological properties of a key phytoalexin intermediate.

Introduction

6alpha-Hydroxymaackiain is a naturally occurring pterocarpan, a class of isoflavonoids, that plays a crucial role as an intermediate in the biosynthesis of the phytoalexin pisatin in various leguminous plants, most notably the pea (Pisum sativum). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress, forming a key component of their defense mechanisms. Understanding the properties of this compound is therefore of significant interest to researchers in plant pathology, natural product chemistry, and drug development, given the potential biological activities of isoflavonoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its role in relevant signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions due to the limited availability of comprehensive experimental characterization in public literature.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₆ | PubChem |

| Molecular Weight | 300.26 g/mol | PubChem |

| Melting Point | 178 - 181 °C | Human Metabolome Database |

| Appearance | Solid | Human Metabolome Database |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | ChemFaces, Wikipedia |

| pKa (acidic) | 8.8 (predicted) | PubChem |

| pKa (basic) | -3.4 (predicted) | PubChem |

| LogP | 1.4 (predicted) | PubChem |

Note: While extensive searches were conducted, publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for this compound are limited. Researchers are advised to perform their own spectral analysis upon isolation or synthesis of the compound. For reference, the PubChem entry for the related compound (+)-Pisatin (CID 101689) contains some spectral information which may offer comparative insights.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Induction of this compound and Pisatin Biosynthesis in Pea Seedlings

This protocol describes the elicitation of the phytoalexin response in pea seedlings, leading to the production of this compound as an intermediate in pisatin biosynthesis.

Materials:

-

Pea seeds (Pisum sativum)

-

Sterile vermiculite or sand

-

Elicitor solution (e.g., 5 mM Copper Chloride (CuCl₂) or fungal spore suspension)

-

Sterile deionized water

-

Growth chamber or controlled environment

Procedure:

-

Sow pea seeds in sterile vermiculite or sand and grow in a controlled environment (e.g., 20-25°C, 16h light/8h dark cycle) for 7-10 days.

-

Prepare the elicitor solution. For CuCl₂, dissolve in sterile deionized water to a final concentration of 5 mM. For a fungal elicitor, prepare a spore suspension from a non-pathogenic fungus according to established methods.

-

Carefully uproot the pea seedlings and wash the roots gently with sterile deionized water to remove any debris.

-

Immerse the roots of the seedlings in the elicitor solution for a specified period (e.g., 6-24 hours). A control group should be immersed in sterile deionized water.

-

After the elicitation period, harvest the plant tissue (e.g., epicotyls, roots) for extraction and analysis of this compound and pisatin.

Extraction and Quantification of Pterocarpans (including this compound)

This protocol outlines a general procedure for the extraction of isoflavonoids from plant tissue.

Materials:

-

Elicited plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol or ethyl acetate)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

HPLC system with a C18 column

Procedure:

-

Freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube and add the extraction solvent (e.g., 10 mL per gram of tissue).

-

Vortex the mixture thoroughly and incubate at room temperature for 1-2 hours with occasional shaking.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

-

Carefully collect the supernatant containing the extracted compounds.

-

Repeat the extraction process on the pellet to ensure complete recovery.

-

Combine the supernatants and concentrate the extract using a rotary evaporator under reduced pressure.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the extract using HPLC to separate and quantify this compound and other pterocarpans. The identity of the peaks can be confirmed by comparison with authentic standards and by mass spectrometry.

Purification of (+)-6a-hydroxymaackiain 3-O-methyltransferase

This protocol describes the purification of the enzyme responsible for the conversion of this compound to pisatin.[1]

Materials:

-

CuCl₂-stressed pea seedlings

-

Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 10% glycerol, 14 mM 2-mercaptoethanol)

-

Ammonium sulfate

-

DEAE-cellulose chromatography column

-

Chromatofocusing column

-

Hydrophobic interaction chromatography (HIC) column

-

Protein assay reagents (e.g., Bradford reagent)

Procedure:

-

Homogenize CuCl₂-stressed pea seedlings in cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a crude enzyme extract (supernatant).

-

Perform ammonium sulfate precipitation to fractionate the proteins. The fraction containing the methyltransferase activity is typically between 40-70% saturation.

-

Resuspend the protein pellet in a minimal amount of buffer and dialyze to remove excess salt.

-

Apply the dialyzed sample to a DEAE-cellulose anion-exchange column and elute with a salt gradient.

-

Pool the active fractions and apply them to a chromatofocusing column to separate proteins based on their isoelectric point.

-

Further purify the active fractions using a hydrophobic interaction chromatography (HIC) column.

-

Monitor the protein concentration and enzyme activity at each step of the purification process. Enzyme activity can be assayed by measuring the conversion of radiolabeled S-adenosylmethionine and this compound to pisatin.

-

Analyze the purity of the final enzyme preparation by SDS-PAGE.

Signaling Pathways and Biological Role

This compound is a key intermediate in the biosynthesis of pisatin, a major phytoalexin in peas. The biosynthesis of pisatin is a defense response triggered by various biotic and abiotic stresses.

Pisatin Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of pisatin, highlighting the position of this compound.

Caption: The biosynthetic pathway of pisatin from L-phenylalanine.

Plant Defense Signaling Overview

The production of phytoalexins like pisatin is an integral part of the plant's innate immune system. The following diagram provides a simplified overview of the signaling cascade leading to phytoalexin biosynthesis.

Caption: Simplified overview of plant defense signaling leading to phytoalexin production.

Conclusion

This compound serves as a critical junction in the biosynthesis of the phytoalexin pisatin, a key defender in the pea plant's arsenal against pathogens. While a complete experimental characterization of its physical and chemical properties remains to be fully elucidated in the public domain, its biological role is well-established. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important natural product and its potential applications. Future research focused on the detailed spectroscopic analysis and the exploration of other potential biological activities of this compound is warranted.

References

6α-Hydroxymaackiain: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6α-Hydroxymaackiain, a key pterocarpan intermediate in the biosynthesis of the phytoalexin pisatin and a product of its detoxification by pathogenic fungi. This document covers its chemical identity, including its CAS number and IUPAC name, and delves into the biochemical pathways it participates in. Detailed experimental protocols for the purification and assay of enzymes that metabolize 6α-Hydroxymaackiain are provided, along with a summary of available quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context.

Chemical Identity

| Parameter | Value | Reference |

| CAS Number | 61218-44-8 | N/A |

| IUPAC Name | (6aR,11aR)-6a,7-dihydro-6H-benzofuro[3,2-c][1][2]dioxolo[4,5-g]chromene-3,6a-diol | N/A |

| Alternate Name | 3,6a-dihydroxy-8,9-methylenedioxypterocarpan | N/A |

| Molecular Formula | C₁₆H₁₂O₆ | N/A |

| Molecular Weight | 300.26 g/mol | N/A |

Biological Significance

6α-Hydroxymaackiain holds a central position in the plant-pathogen interactions involving the pea plant (Pisum sativum) and its fungal pathogens. It is involved in two critical, opposing biochemical processes:

-

Pisatin Biosynthesis: In pea plants, (+)-6α-hydroxymaackiain is the immediate precursor to the phytoalexin pisatin. Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens. The final step in pisatin biosynthesis is the methylation of the 3-hydroxyl group of (+)-6α-hydroxymaackiain.[3]

-

Pisatin Detoxification: Many fungal pathogens of pea have evolved a mechanism to detoxify pisatin. This is achieved by demethylating pisatin at the 3-position, which converts it back to the less toxic 6α-hydroxymaackiain.[4] This detoxification is a crucial factor for the virulence of these pathogens.[5]

Biochemical Pathways

Pisatin Biosynthesis in Pisum sativum

The biosynthesis of pisatin is a complex pathway that is induced in response to pathogen attack or treatment with elicitors such as copper chloride (CuCl₂).[6][7] The terminal step of this pathway is the methylation of (+)-6α-hydroxymaackiain.

Enzyme: (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) Reaction: (+)-6α-hydroxymaackiain + S-adenosyl-L-methionine (SAM) → (+)-pisatin + S-adenosyl-L-homocysteine (SAH)

Caption: Pisatin Biosynthesis Pathway.

Pisatin Detoxification by Fungal Pathogens

Fungal pathogens such as Nectria haematococca detoxify pisatin by demethylation, a reaction catalyzed by a cytochrome P450 monooxygenase.

Enzyme: Pisatin Demethylase (PDA) Reaction: (+)-Pisatin + O₂ + NADPH + H⁺ → (+)-6α-hydroxymaackiain + Formaldehyde + NADP⁺ + H₂O

Caption: Fungal Detoxification of Pisatin.

Experimental Protocols

Purification of (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) from Pea Seedlings

This protocol is adapted from Preisig et al. (1989).[1][2][8]

1. Elicitation:

2. Homogenization:

-

Harvest the seedlings and homogenize them in a suitable buffer (e.g., phosphate buffer at pH 7.5) containing protease inhibitors.

3. (NH₄)₂SO₄ Precipitation:

-

Subject the crude extract to ammonium sulfate precipitation to enrich for HMKMT.

4. Chromatographic Steps:

-

The enriched protein fraction is then subjected to a series of chromatographic separations:

-

DEAE Chromatography: Anion exchange chromatography to separate proteins based on charge.

-

Chromatofocusing: To separate proteins based on their isoelectric point. Two isozymes with pI values of 5.2 and 4.9 have been reported.[2][9]

-

Hydrophobic Interaction Chromatography (HIC): To separate proteins based on their hydrophobicity.

-

5. Purity Assessment:

-

Analyze the purity of the final fraction by SDS-PAGE. HMKMT has been identified as a protein with a molecular weight of approximately 43 kDa.[1][7]

Assay for HMKMT Activity

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to 6α-hydroxymaackiain.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Purified or partially purified HMKMT enzyme extract.

-

(+)-6α-hydroxymaackiain (substrate).

-

[³H-methyl]-S-adenosyl-L-methionine (radiolabeled methyl donor).

-

A suitable buffer (e.g., Tris-HCl, pH 7.9).

-

2. Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

3. Reaction Termination and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product, [³H]-pisatin, into the organic phase.

4. Quantification:

-

Quantify the amount of [³H]-pisatin formed using liquid scintillation counting.

Purification of Pisatin Demethylase (PDA)

This protocol is based on the methods described for purifying this cytochrome P450 enzyme from Nectria haematococca.[10]

1. Fungal Culture and Induction:

-

Grow the fungus in a suitable liquid medium.

-

Induce the expression of PDA by adding pisatin to the culture.

2. Microsome Preparation:

-

Harvest the fungal mycelia and disrupt the cells.

-

Prepare a microsomal fraction by differential centrifugation.

3. Solubilization:

-

Solubilize the microsomal membranes using a detergent, such as sodium cholate, in a buffer containing protease inhibitors.[10]

4. Chromatographic Purification:

-

Further purify the solubilized enzyme using chromatographic techniques. This may involve affinity chromatography (e.g., using 2',5'-ADP-agarose to remove NADPH-cytochrome c reductase) and other methods.[10]

Assay for Pisatin Demethylase (PDA) Activity

This assay typically involves monitoring the conversion of radiolabeled pisatin to 6α-hydroxymaackiain.[11]

1. Reaction Mixture:

-

A typical reaction mixture includes:

-

Microsomal preparation or purified PDA.

-

[¹⁴C]-pisatin (radiolabeled substrate).

-

NADPH (as a source of reducing equivalents).

-

A suitable buffer (e.g., phosphate buffer, pH 7.5).

-

2. Incubation:

-

Incubate the reaction at an appropriate temperature.

3. Extraction and Analysis:

-

Extract the substrate and product from the reaction mixture using an organic solvent.

-

Separate pisatin and 6α-hydroxymaackiain using thin-layer chromatography (TLC).

4. Quantification:

-

Quantify the amount of remaining [¹⁴C]-pisatin and/or the formed [¹⁴C]-6α-hydroxymaackiain using a scintillation counter or by analyzing the TLC plate with a radio-scanner.[12][13]

Quantitative Data

| Enzyme | Parameter | Value | Substrate | Organism | Reference |

| HMKMT | Km | 2.3 µM | (+)-6α-hydroxymaackiain | Pisum sativum | [1][2] |

| Km | 35 µM | S-adenosyl-L-methionine | Pisum sativum | [1][2] | |

| pH Optimum | 7.9 | N/A | Pisum sativum | [1][2] | |

| Molecular Weight | ~43 kDa | N/A | Pisum sativum | [1][7] | |

| PDA | Km | < 5 µM | Pisatin | Nectria haematococca | N/A |

Summary and Outlook

6α-Hydroxymaackiain is a pivotal molecule in the chemical warfare between pea plants and their fungal pathogens. Its study provides valuable insights into plant defense mechanisms and fungal virulence strategies. The detailed protocols and data presented in this guide are intended to facilitate further research in these areas. Future research could focus on the detailed structural characterization of the enzymes involved, the elucidation of the complete signaling cascade leading to pisatin biosynthesis, and the potential for exploiting this knowledge for crop protection. The development of inhibitors for pisatin demethylase, for example, could represent a novel strategy to enhance disease resistance in peas.

References

- 1. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pisatin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Screening and Assessment of Pisatin Demethylase Activity (PDA ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsnet.org [apsnet.org]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

The Cellular Choreography of 6α-Hydroxymaackiain Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular localization of 6α-hydroxymaackiain metabolism, a key pterocarpan phytoalexin involved in plant defense. Understanding where the synthesis, transport, and potential catabolism of this molecule occur is crucial for applications in agriculture and pharmacology. This document synthesizes current knowledge on the subcellular organization of the metabolic pathways acting upon 6α-hydroxymaackiain, details relevant experimental methodologies, and visualizes the involved processes.

Subcellular Localization of Metabolic Enzymes

The metabolism of 6α-hydroxymaackiain is a spatially organized process, with key enzymatic steps distributed between the endoplasmic reticulum and the cytosol. This compartmentalization ensures efficient channeling of intermediates and regulation of the pathway.

Biosynthesis: The formation of 6α-hydroxymaackiain is part of the larger isoflavonoid biosynthetic pathway.

-

Endoplasmic Reticulum (ER): The initial stages of isoflavonoid synthesis are anchored to the cytoplasmic face of the ER. Key cytochrome P450 enzymes, including Isoflavone Synthase (IFS) and Cinnamic Acid 4-Hydroxylase (C4H), form a multi-enzyme complex, or "metabolon," on the ER membrane.[1][2][3][4] This complex is believed to facilitate the efficient conversion of the precursor naringenin into various isoflavonoid intermediates. The hydroxylation steps leading to the pterocarpan backbone are also localized to the ER.

-

Cytosol: The final step in the biosynthesis of the related phytoalexin pisatin, which uses (+)-6α-hydroxymaackiain as a substrate, is catalyzed by the enzyme (+)-6α-hydroxymaackiain 3-O-methyltransferase (HMKMT). Subcellular fractionation studies have consistently shown this enzyme to be present almost exclusively in the 95,000g supernatant, indicating it is a soluble, cytosolic enzyme.

Catabolism and Detoxification:

-

Plant Catabolism: Detailed information on the specific enzymes and subcellular location of 6α-hydroxymaackiain catabolism in plants is currently limited in the available literature. It is known that some fungal pathogens can detoxify the related pterocarpan medicarpin through demethylation and hydroxylation.[5]

-

Fungal Metabolism: In pathogenic fungi such as Nectria haematococca, the detoxification of the phytoalexin pisatin results in the production of 6α-hydroxymaackiain. This demethylation is carried out by a microsomal cytochrome P450 enzyme, pisatin demethylase (PDA), localizing this metabolic event to the ER of the fungus.

Transport and Sequestration of 6α-Hydroxymaackiain

Once synthesized, 6α-hydroxymaackiain and its derivatives are transported to their site of action or storage. The vacuole is the primary storage site for isoflavonoids in plant cells.[1][2][6]

-

Vacuolar Transport: Isoflavonoids are typically transported into the vacuole for storage, often in their glycosylated, more water-soluble forms.[6] This transport across the vacuolar membrane (tonoplast) is an active process mediated by specific transporters.

-

Transporter Families:

-

MATE (Multidrug and Toxic Compound Extrusion) Transporters: This family of proteins acts as proton antiporters and is known to be involved in the transport of a wide range of secondary metabolites, including flavonoids, into the vacuole.[7][8][9][10]

-

ABC (ATP-Binding Cassette) Transporters: These transporters utilize the energy from ATP hydrolysis to move substrates across membranes.[11] They have been implicated in the transport of conjugated secondary metabolites into the vacuole.[11] While specific MATE or ABC transporters for 6α-hydroxymaackiain have not yet been definitively identified, their involvement is strongly suggested by studies on other isoflavonoids.

-

Data Presentation

Table 1: Hypothetical Subcellular Distribution of 6α-Hydroxymaackiain and Related Metabolites

| Cellular Compartment | 6α-Hydroxymaackiain (%) | Precursors (%) | Glycosylated Conjugates (%) | Catabolites (%) |

| Cytosol | Data not available | Data not available | Data not available | Data not available |

| Endoplasmic Reticulum | Data not available | Data not available | Data not available | Data not available |

| Vacuole | Data not available | Data not available | Data not available | Data not available |

| Apoplast/Cell Wall | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The study of the cellular localization of 6α-hydroxymaackiain metabolism relies on the effective separation of subcellular compartments. Below are generalized protocols for the isolation of microsomes and vacuoles from legume tissues, which are essential for such studies.

Protocol for Isolation of Microsomal Fraction from Pea Seedlings

This protocol is adapted from standard methods for isolating the microsomal fraction, which is enriched in endoplasmic reticulum.

Materials:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA, 0.5 M sucrose, and 5 mM dithiothreitol (DTT) (add fresh).

-

Wash Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA.

-

Resuspension Buffer: 0.1 M potassium phosphate (pH 7.5), 1 mM EDTA, 20% (v/v) glycerol.

-

Pea seedlings (e.g., Pisum sativum), grown in the dark for 7-10 days.

-

Mortar and pestle, cheesecloth, ultracentrifuge and rotors.

Procedure:

-

Harvest etiolated pea epicotyls and cool to 4°C.

-

Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Add cold Extraction Buffer (approx. 2 mL per gram of tissue) and continue grinding until a smooth homogenate is formed.

-

Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and plastids.

-

Carefully decant the supernatant into a pre-chilled ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant (cytosolic fraction, which can be saved for analysis).

-

Gently wash the microsomal pellet with Wash Buffer and centrifuge again at 100,000 x g for 60 minutes.

-

Resuspend the final pellet in a minimal volume of Resuspension Buffer.

-

Determine protein concentration (e.g., using the Bradford assay) and store at -80°C.

Protocol for Isolation of Vacuoles from Medicago truncatula Protoplasts

This protocol outlines a general approach for isolating vacuoles, the primary storage site for isoflavonoids.

Materials:

-

Enzyme Solution: 1.5% (w/v) Cellulase R-10, 0.4% (w/v) Macerozyme R-10 in a protoplast wash solution.

-

Protoplast Wash Solution: 0.5 M sorbitol, 1 mM CaCl₂, 5 mM MES-KOH (pH 5.7).

-

Lysis Buffer: 0.2 M sorbitol, 10 mM HEPES-KOH (pH 7.5), 2 mM EDTA, 5 mM DTT.

-

Ficoll Gradient Solutions: 10% (w/v) and 5% (w/v) Ficoll 400 in a gradient buffer (0.5 M sorbitol, 1 mM EDTA, 10 mM HEPES-KOH, pH 7.5).

-

Medicago truncatula cell suspension culture or young leaves.

Procedure:

-

Harvest plant material and incubate in the Enzyme Solution for 4-6 hours with gentle shaking to generate protoplasts.

-

Filter the protoplast suspension through a nylon mesh (e.g., 70 µm) to remove undigested tissue.

-

Pellet the protoplasts by centrifugation at 100 x g for 5 minutes.

-

Wash the protoplasts twice with Protoplast Wash Solution.

-

Resuspend the protoplasts in cold Lysis Buffer to induce osmotic lysis and release vacuoles.

-

Layer the lysate carefully onto a discontinuous Ficoll gradient (10% layer at the bottom, 5% layer on top).

-

Centrifuge at 1,000 x g for 15 minutes at 4°C in a swing-out rotor.

-

Intact vacuoles will float to the 0/5% Ficoll interface.

-

Carefully collect the vacuole fraction using a Pasteur pipette.

-

Analyze the purity of the fraction using marker enzyme assays (e.g., α-mannosidase for vacuolar sap).

Visualizations of Pathways and Workflows

Signaling Pathways for Phytoalexin Biosynthesis

The induction of 6α-hydroxymaackiain biosynthesis is a defense response triggered by pathogen recognition, which activates a complex signaling cascade.

References

- 1. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 4. Biologia plantarum: Functional expression and subcellular localization of pea polymorphic isoflavone synthase CYP93C18 [bp.ueb.cas.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Flavonoids and their relationship with the physiological quality of seeds from different soybean genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MATE-Type Proteins Are Responsible for Isoflavone Transportation and Accumulation in Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Roles of Multidrug and Toxic Compound Extrusion (MATE) Transporters in Regulating Agronomic Traits [mdpi.com]

- 9. MATE TRANSPORTERS: INVOLVEMENT IN DRUG PHARMACOKINETICS AND DRUG-DRUG INTERACTIONS - Evteev - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 10. mdpi.com [mdpi.com]

- 11. Transport processes of solutes across the vacuolar membrane of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6α-Hydroxymaackiain from Maackiain: An Overview of Biotransformation and Chemical Synthesis Approaches

For Immediate Release